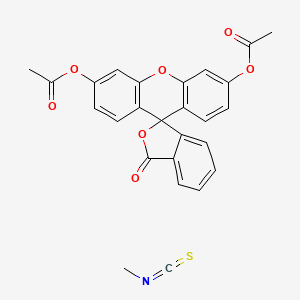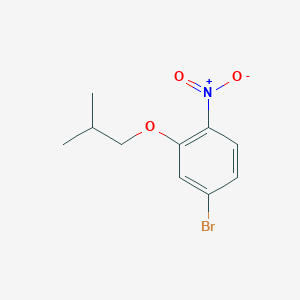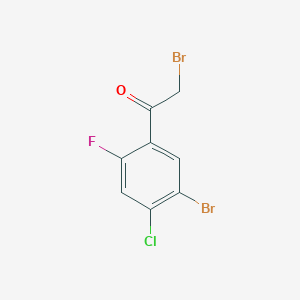
5(6)-Fitc DA
Overview
Description
5(6)-Carboxyfluorescein diacetate (5(6)-Fitc DA) is a fluorescent dye commonly used in various scientific research fields. It is a derivative of fluorescein, a synthetic organic compound that exhibits intense fluorescence. The compound is particularly valuable in biological and medical research due to its ability to label and track cells and molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5(6)-Carboxyfluorescein diacetate typically involves the reaction of fluorescein with acetic anhydride in the presence of a catalyst. The reaction conditions often include:
Temperature: The reaction is usually carried out at room temperature.
Solvent: Common solvents used include dimethylformamide (DMF) or dichloromethane (DCM).
Catalyst: Pyridine or triethylamine is often used as a catalyst to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of 5(6)-Carboxyfluorescein diacetate follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Large-scale batch reactors are used to mix the reactants.
Purification: The product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
5(6)-Carboxyfluorescein diacetate undergoes several types of chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to release carboxyfluorescein, which is the active fluorescent form.
Oxidation: It can undergo oxidation reactions, although these are less common in typical applications.
Substitution: The acetate groups can be substituted with other functional groups to modify the compound’s properties.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous solutions with mild acidic or basic conditions.
Oxidation: Requires oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Involves nucleophilic reagents under controlled conditions.
Major Products Formed
Carboxyfluorescein: The primary product formed from hydrolysis.
Modified Fluorescein Derivatives: Products formed from substitution reactions.
Scientific Research Applications
5(6)-Carboxyfluorescein diacetate has a wide range of applications in scientific research, including:
Chemistry
Fluorescent Labeling: Used to label molecules for tracking and analysis in chemical reactions.
Biology
Cell Tracking: Utilized to label and track live cells in various biological studies.
Flow Cytometry: Employed in flow cytometry to analyze cell populations based on fluorescence.
Medicine
Diagnostic Imaging: Used in diagnostic imaging to visualize biological processes.
Drug Delivery: Investigated for its potential in targeted drug delivery systems.
Industry
Quality Control: Applied in quality control processes to detect contaminants or monitor product consistency.
Mechanism of Action
The mechanism of action of 5(6)-Carboxyfluorescein diacetate involves its hydrolysis to carboxyfluorescein, which is the active fluorescent form. The hydrolysis occurs intracellularly, allowing the compound to label cells and molecules effectively. The molecular targets include various cellular components, and the pathways involved are primarily related to fluorescence emission and detection.
Comparison with Similar Compounds
Similar Compounds
Fluorescein: The parent compound of 5(6)-Carboxyfluorescein diacetate.
Carboxyfluorescein: The hydrolyzed form of 5(6)-Carboxyfluorescein diacetate.
Rhodamine: Another fluorescent dye with similar applications.
Uniqueness
5(6)-Carboxyfluorescein diacetate is unique due to its ability to be hydrolyzed intracellularly, providing a reliable method for cell labeling and tracking. Its fluorescence properties are also highly stable, making it a preferred choice in various research applications.
Properties
IUPAC Name |
(6'-acetyloxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) acetate;methylimino(sulfanylidene)methane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16O7.C2H3NS/c1-13(25)28-15-7-9-19-21(11-15)30-22-12-16(29-14(2)26)8-10-20(22)24(19)18-6-4-3-5-17(18)23(27)31-24;1-3-2-4/h3-12H,1-2H3;1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBUOZVWPVUSTNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OC(=O)C)C5=CC=CC=C5C(=O)O3.CN=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19NO7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![7-Fluoro-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B1450021.png)

![Spiro[2.3]hexan-5-amine hydrochloride](/img/structure/B1450025.png)
![tert-butyl (4aS,7aR)-4-ethylhexahydrothieno[3,4-b]pyrazine-1(2H)-carboxylate 6,6-dioxide](/img/structure/B1450026.png)


![tert-butyl 5-(3-methoxy-3-oxopropyl)-8-methyl-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate](/img/structure/B1450030.png)
![2-[2-(Pyrrolidin-1-yl)phenyl]acetic acid hydrochloride](/img/structure/B1450031.png)


